molecular formula C22H49OP2Si B14414070 Methoxymethylbis(dibutylphosphinoethyl) silane

Methoxymethylbis(dibutylphosphinoethyl) silane

Cat. No.: B14414070
M. Wt: 419.7 g/mol
InChI Key: ZYNVAPMKJNYAJL-UHFFFAOYSA-N
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Description

{[(Methoxymethyl)silanediyl]di(ethane-2,1-diyl)}bis(dibutylphosphane) is a complex organosilicon compound that features a silanediyl core bonded to two dibutylphosphane groups via ethane-2,1-diyl linkers

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[(Methoxymethyl)silanediyl]di(ethane-2,1-diyl)}bis(dibutylphosphane) typically involves the reaction of methoxymethylsilane with dibutylphosphane in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The reaction conditions often include moderate temperatures and the use of solvents such as toluene or hexane to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis. Purification of the final product is typically achieved through distillation or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

{[(Methoxymethyl)silanediyl]di(ethane-2,1-diyl)}bis(dibutylphosphane) can undergo various types of chemical reactions, including:

    Oxidation: The phosphane groups can be oxidized to form phosphine oxides.

    Reduction: The compound can be reduced to form silane derivatives.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Phosphine oxides and silanol derivatives.

    Reduction: Silane derivatives and phosphane hydrides.

    Substitution: Various substituted silane and phosphane compounds.

Scientific Research Applications

{[(Methoxymethyl)silanediyl]di(ethane-2,1-diyl)}bis(dibutylphosphane) has several applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.

    Industry: Utilized in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism of action of {[(Methoxymethyl)silanediyl]di(ethane-2,1-diyl)}bis(dibutylphosphane) involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The phosphane groups can coordinate with metal centers, facilitating catalytic reactions. In biological systems, the compound may interact with proteins or nucleic acids, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

    {[(Methoxymethyl)silanediyl]di(ethane-2,1-diyl)}bis(diphenylphosphane): Similar structure but with phenyl groups instead of butyl groups.

    {[(Methoxymethyl)silanediyl]di(ethane-2,1-diyl)}bis(dimethylphosphane): Similar structure but with methyl groups instead of butyl groups.

Uniqueness

The uniqueness of {[(Methoxymethyl)silanediyl]di(ethane-2,1-diyl)}bis(dibutylphosphane) lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both silane and phosphane functionalities allows for versatile chemical modifications and interactions with various substrates.

Properties

Molecular Formula

C22H49OP2Si

Molecular Weight

419.7 g/mol

InChI

InChI=1S/C22H49OP2Si/c1-6-10-14-24(15-11-7-2)18-20-26(22-23-5)21-19-25(16-12-8-3)17-13-9-4/h6-22H2,1-5H3

InChI Key

ZYNVAPMKJNYAJL-UHFFFAOYSA-N

Canonical SMILES

CCCCP(CCCC)CC[Si](CCP(CCCC)CCCC)COC

Origin of Product

United States

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